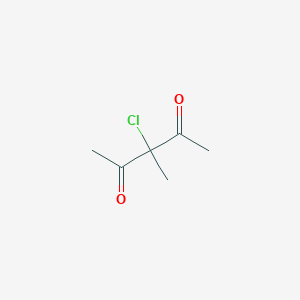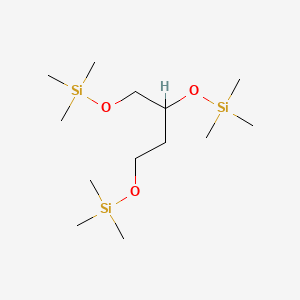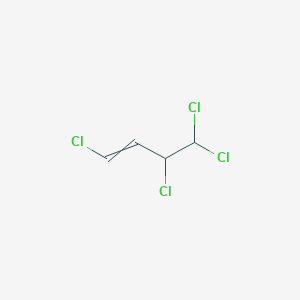
1,3,4,4-Tetrachlorobut-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4,4-Tetrachlorobut-1-ene is an organic compound with the molecular formula C4H4Cl4 It is a chlorinated derivative of butene, characterized by the presence of four chlorine atoms attached to the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,4,4-Tetrachlorobut-1-ene can be synthesized through the chlorination of butene derivatives One common method involves the chlorination of 3,4-dichloro-1-buteneThe reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous introduction of chlorine gas into a reactor containing the butene derivative. The reaction is monitored to maintain optimal conditions, and the product is purified through distillation or other separation techniques to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4,4-Tetrachlorobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bond in the butene moiety can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Addition: Halogens like bromine or hydrogen halides can be used for addition reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products with different functional groups replacing the chlorine atoms.
Addition: Halogenated or hydrogenated derivatives of the original compound.
Oxidation: Oxidized products such as alcohols or carboxylic acids.
Reduction: Reduced products like alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
1,3,4,4-Tetrachlorobut-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals or as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3,4,4-Tetrachlorobut-1-ene involves its interaction with molecular targets through its reactive chlorine atoms and double bond. These interactions can lead to the formation of covalent bonds with nucleophiles or electrophiles, resulting in various chemical transformations. The specific pathways and molecular targets depend on the reaction conditions and the nature of the interacting species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrachlorobutane: Another chlorinated butane derivative with different chlorine atom positions.
1,1,2,2-Tetrachloroethane: A chlorinated ethane derivative with similar chlorine content but different carbon chain length.
Tetrachloroethylene: A chlorinated ethylene derivative with a similar number of chlorine atoms but different structural features.
Uniqueness
1,3,4,4-Tetrachlorobut-1-ene is unique due to its specific arrangement of chlorine atoms and the presence of a double bond. This structural feature imparts distinct reactivity and chemical properties, making it valuable for specific applications in synthesis and research .
Eigenschaften
CAS-Nummer |
31955-62-1 |
|---|---|
Molekularformel |
C4H4Cl4 |
Molekulargewicht |
193.9 g/mol |
IUPAC-Name |
1,3,4,4-tetrachlorobut-1-ene |
InChI |
InChI=1S/C4H4Cl4/c5-2-1-3(6)4(7)8/h1-4H |
InChI-Schlüssel |
VOKPCIYQZYABPF-UHFFFAOYSA-N |
Kanonische SMILES |
C(=CCl)C(C(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



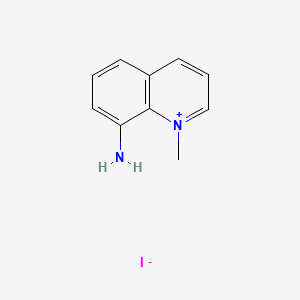


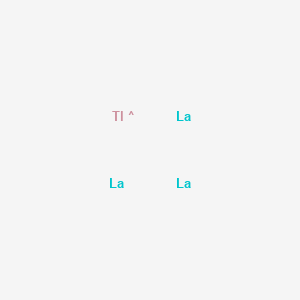


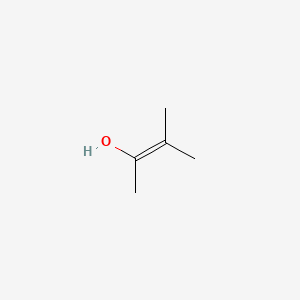
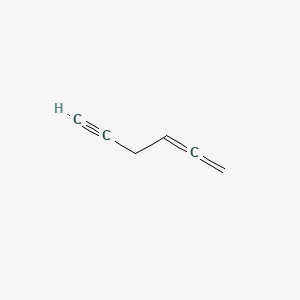
![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B14683156.png)

